Ethyl 3-oxo-4-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
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Overview
Description
Ethyl 3-oxo-4-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolo-pyridazinyl moiety, which is known for its significant biological activities. The compound has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and triazolopyrimidines, have been reported to have a broad range of targets due to their diverse biological activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through aromatic nucleophilic substitution . The presence of the triazole moiety, similar to voriconazole and posaconazole, suggests potential antimicrobial properties .
Biochemical Pathways
Related compounds have been shown to exhibit a broad spectrum of biological activities, suggesting that multiple pathways may be affected .
Result of Action
Related compounds have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
The synthesis of Ethyl 3-oxo-4-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of hydrazine hydrate, ethanol, and reflux conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 3-oxo-4-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: It has shown promising biological activities, including antimicrobial and anticancer properties.
Industry: It may find applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 3-oxo-4-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit significant biological activities and are used in drug design and development.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds have shown potent anticancer activities and are being explored for their therapeutic potential. The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct biological activities.
Properties
IUPAC Name |
ethyl 3-oxo-4-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-2-24-15(23)9-11(22)10-25-14-7-6-13-18-19-16(21(13)20-14)12-5-3-4-8-17-12/h3-8H,2,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROSVCOPFBHHKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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